5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide
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Description
5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase receptor for fibroblast growth factor (FGFR). It has been shown to have potential therapeutic benefits for various diseases such as cancer, cardiovascular disease, and metabolic disorders.
Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide-derived compounds, including the subject compound, have been synthesized and evaluated for biological activities. Studies have shown these compounds exhibit moderate to significant antibacterial activity against various bacterial strains and good antifungal activity. For example, a study by Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, revealing these compounds' notable antibacterial and antifungal properties (Chohan & Shad, 2011).
Catalytic Applications in Organic Synthesis
The compound has been used as a catalyst in organic synthesis. Khazaei et al. (2014) utilized a novel N-bromo sulfonamide reagent as a highly efficient catalyst for the synthesis of various organic compounds, demonstrating the utility of sulfonamide derivatives in facilitating chemical reactions (Khazaei, Abbasi, & Moosavi-Zare, 2014).
Development of Sulfonamide Inhibitors
Sulfonamide derivatives, including those similar to the specified compound, have been investigated as inhibitors for various enzymes and receptors. For instance, Ilies et al. (2003) explored the inhibition of tumor-associated carbonic anhydrase IX by halogenated sulfonamides, pointing out the potential for designing potent inhibitors with applications as antitumor agents (Ilies et al., 2003).
Properties
IUPAC Name |
5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2S/c1-8-2-4-10(14)12(6-8)17-20(18,19)13-7-9(16)3-5-11(13)15/h2-7,17H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDISQJQGSJXSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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